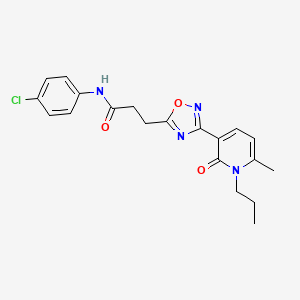
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different areas of research.
Wirkmechanismus
The mechanism of action of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole is still under investigation. However, studies have shown that it has the ability to interact with various enzymes and receptors, leading to the inhibition of their activity. This mechanism of action makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important in the nervous system. Additionally, it has been shown to have antioxidant properties, which can be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole in lab experiments include its unique properties, which make it suitable for use in various fields. However, its limitations include the difficulty in synthesizing the compound and its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole. These include further investigation into its mechanism of action, the development of new drugs based on its properties, and the exploration of its potential applications in environmental monitoring and medical diagnosis. Additionally, research can be conducted to optimize the synthesis process and reduce the toxicity of the compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties make it suitable for use in the development of new drugs, as well as in environmental monitoring and medical diagnosis. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Synthesemethoden
The synthesis of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline and phenylglyoxylic acid under appropriate conditions. This process results in the formation of the desired compound, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
The 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-phenyl-1,2,4-oxadiazole compound has shown great potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, which is important in environmental monitoring and medical diagnosis. Additionally, it has been used in the development of new drugs due to its ability to inhibit enzymes and receptors.
Eigenschaften
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-23(25)17-13-15(9-10-16(17)22-11-5-2-6-12-22)19-20-18(21-26-19)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORPRMEGXXCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)







![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
